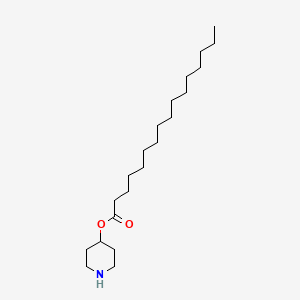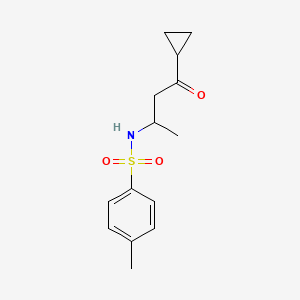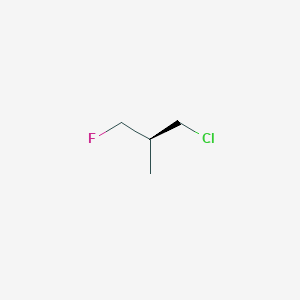![molecular formula C15H14N8O B15161189 Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone CAS No. 143201-21-2](/img/structure/B15161189.png)
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is a complex organic compound featuring imidazole rings. Imidazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone typically involves the condensation of imidazole derivatives under controlled conditions. One common method includes the reaction of imidazole with formaldehyde and a suitable catalyst to form the desired compound . The reaction conditions often require a solvent such as methanol or ethanol and may be conducted at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogenated compounds for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered functional groups .
Scientific Research Applications
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The imidazole rings play a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Another imidazole derivative with similar structural features but different applications.
1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene: Contains three imidazole rings and is used in coordination chemistry.
Uniqueness
Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone is unique due to its specific arrangement of imidazole rings and the methanone linkage, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other imidazole derivatives may not be as effective .
Properties
CAS No. |
143201-21-2 |
|---|---|
Molecular Formula |
C15H14N8O |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
bis[5-(1H-imidazol-5-ylmethyl)-1H-imidazol-2-yl]methanone |
InChI |
InChI=1S/C15H14N8O/c24-13(14-18-5-11(22-14)1-9-3-16-7-20-9)15-19-6-12(23-15)2-10-4-17-8-21-10/h3-8H,1-2H2,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
InChI Key |
VJKBBWAFUKZMHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=N1)CC2=CN=C(N2)C(=O)C3=NC=C(N3)CC4=CN=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


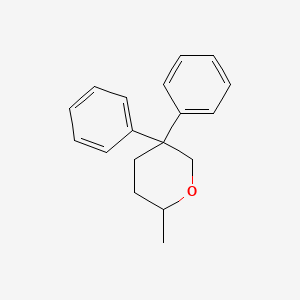
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

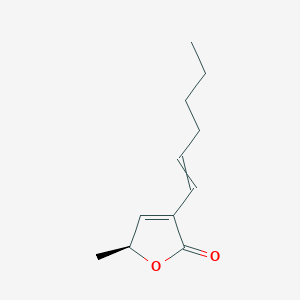
![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
![(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide](/img/structure/B15161164.png)
![6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL](/img/structure/B15161169.png)
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)
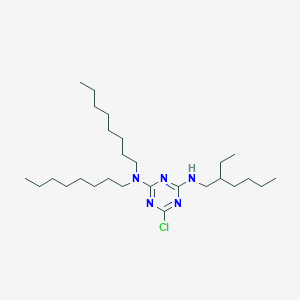

![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
